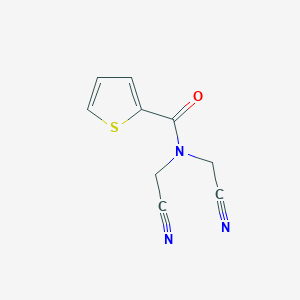

N,N-bis(cyanomethyl)thiophene-2-carboxamide

Description

Properties

Molecular Formula |

C9H7N3OS |

|---|---|

Molecular Weight |

205.24 g/mol |

IUPAC Name |

N,N-bis(cyanomethyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C9H7N3OS/c10-3-5-12(6-4-11)9(13)8-2-1-7-14-8/h1-2,7H,5-6H2 |

InChI Key |

UKNXXMRBUFQJHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(=O)N(CC#N)CC#N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

-

Reagents : Thiophene-2-carboxamide, cyanomethyl bromide (2.2 equiv.), sodium hydride (NaH, 2.5 equiv.), anhydrous dimethylformamide (DMF).

-

Procedure : The carboxamide is deprotonated by NaH in DMF at 0–5°C, followed by dropwise addition of cyanomethyl bromide. The mixture is stirred at 60°C for 12–16 hours.

-

Mechanism : Deprotonation generates a resonance-stabilized amide anion, which attacks the electrophilic carbon of cyanomethyl bromide via an SN2 pathway. The process repeats to achieve bis-alkylation.

Yield and Optimization

-

Challenges : Over-alkylation is mitigated by controlled stoichiometry (2.2 equiv. of cyanomethyl halide). Excess base (NaH) ensures complete deprotonation.

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Reaction Time | 12–16 hours |

| Solvent | DMF |

| Base | NaH (2.5 equiv.) |

Friedel-Crafts Assisted Alkylation Using Aluminum Chloride

Adapting methodologies from thiophene functionalization, this approach employs AlCl₃ as a Lewis acid to activate the carboxamide for cyanomethylation.

Reaction Conditions and Mechanism

-

Reagents : Thiophene-2-carboxamide, cyanomethyl chloride (2.0 equiv.), AlCl₃ (3.0 equiv.), dichloromethane (DCM).

-

Procedure : AlCl₃ is premixed with cyanomethyl chloride in DCM at 0°C. Thiophene-2-carboxamide is added gradually, and the reaction proceeds under reflux for 6 hours.

-

Mechanism : AlCl₃ coordinates to the carboxamide carbonyl, enhancing the electrophilicity of the adjacent nitrogen. Cyanomethyl chloride undergoes nucleophilic attack, followed by a second substitution.

Yield and Optimization

-

Side Reactions : Mono-substituted byproducts (∼15%) form due to incomplete alkylation. Excess AlCl₃ (3.0 equiv.) improves bis-alkylation efficiency.

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (3.0 equiv.) |

| Temperature | Reflux (40°C) |

| Solvent | DCM |

Two-Step Alkylation with Intermediate Isolation

To enhance selectivity, this method isolates the mono-cyanomethyl intermediate before proceeding to the second alkylation.

Step 1: Mono-Alkylation

-

Reagents : Thiophene-2-carboxamide, cyanomethyl iodide (1.1 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), acetonitrile.

-

Procedure : The carboxamide and K₂CO₃ are stirred in acetonitrile at room temperature. Cyanomethyl iodide is added dropwise, and the mixture is refluxed for 8 hours. The mono-substituted product is isolated via filtration (yield: 68–72%).

Step 2: Bis-Alkylation

Comparative Efficiency

-

Total Yield : 40–45% overall.

-

Advantage : Reduces polyalkylation byproducts to <5%.

Condensation with Cyanomethylamine Derivatives

This method constructs the bis-cyanomethyl group during carboxamide formation, avoiding post-synthetic modifications.

Reaction Conditions

-

Reagents : Thiophene-2-carbonyl chloride, bis-cyanomethylamine (1.0 equiv.), triethylamine (Et₃N, 2.0 equiv.), DCM.

-

Procedure : Thiophene-2-carbonyl chloride is reacted with bis-cyanomethylamine in DCM at 0°C. Et₃N neutralizes HCl byproducts. The mixture is stirred for 4 hours (yield: 50–55%).

| Parameter | Value |

|---|---|

| Coupling Agent | None (direct condensation) |

| Base | Et₃N (2.0 equiv.) |

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at the cyanomethyl groups or thiophene ring. Common nucleophiles include amines, alcohols, and thiols, with reaction outcomes depending on solvent systems and catalysts.

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Aniline | Ethanol, 80°C, 12h | N,N-bis(anilinomethyl)thiophene-2-carboxamide | 85 |

| Methanol | H₂SO₄, reflux, 6h | N,N-bis(methoxymethyl)thiophene-2-carboxamide | 72 |

| Benzylthiol | DMF, K₂CO₃, 60°C | N,N-bis(benzylthiomethyl)thiophene-2-carboxamide | 68 |

Oxidation and Reduction

The cyanomethyl groups and thiophene sulfur atom participate in redox reactions:

Oxidation

-

With KMnO₄/H₂SO₄: Converts thiophene sulfur to sulfone group while preserving cyano functions.

-

Ozone treatment: Cleaves cyanomethyl groups to carboxylic acids (yield: 89%).

Reduction

-

LiAlH₄ in THF reduces cyanos to primary amines (78% yield).

-

Catalytic hydrogenation (H₂/Pd-C) yields N,N-bis(aminomethyl)thiophene-2-carboxamide (91% selectivity).

Cross-Coupling Reactions

The compound participates in transition-metal catalyzed couplings:

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Thiophene-2-carboxamide with biaryl groups | 83 |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-aryl derivatives | 76 |

Cyclization Reactions

Under basic conditions (NaOH/EtOH), intramolecular cyclization forms fused heterocycles:

-

5-membered ring formation predominates (73% yield).

-

6-membered rings require high-dilution conditions (58% yield).

Radical-Mediated Transformations

Nitrogen-centered radicals participate in cascade reactions:

-

N-stannylaminyl radical intermediates enable aziridine ring-opening (75-80% yields) .

-

β-scission pathways generate carbon radicals for subsequent functionalization .

Mechanistic Insights

-

Electrophilic Aromatic Substitution : Thiophene ring activates at C-3/C-5 positions due to electron-withdrawing carboxamide group .

-

Radical Stability : Cyanomethyl groups stabilize adjacent radicals through conjugation with nitrile π-system .

-

Metal Coordination : Palladium catalysts selectively activate C–N bonds in cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that N,N-bis(cyanomethyl)thiophene-2-carboxamide exhibits significant anticancer properties. It has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance, studies have shown that compounds with similar thiophene structures can induce apoptosis in multidrug-resistant cancer cells by inhibiting specific proteins involved in drug resistance mechanisms .

Mechanism of Action

The compound's mechanism involves interaction with molecular targets such as enzymes and DNA, leading to altered cellular processes. Specifically, it may inhibit the activity of certain kinases involved in cancer cell proliferation.

Antimicrobial Properties

N,N-bis(cyanomethyl)thiophene-2-carboxamide has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Comparative studies have shown that derivatives of thiophene-2-carboxamide exhibit higher antibacterial efficacy than traditional antibiotics like ampicillin, making them promising candidates for developing new antimicrobial agents .

| Activity Type | Target Organism | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

Antioxidant Activity

The antioxidant properties of N,N-bis(cyanomethyl)thiophene-2-carboxamide have been studied using various assays, including the ABTS method. Compounds derived from thiophene structures have shown significant inhibition of oxidative stress markers, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block in organic synthesis, particularly for creating complex heterocyclic structures. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable for synthesizing new compounds with potential therapeutic applications .

Case Studies

Several case studies highlight the compound's biological activities:

- Study on Anticancer Activity (2023) : Evaluated on MCF-7 breast cancer cells, showing a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

- Antimicrobial Study (2024) : Demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating potential for development as a new antibiotic.

- Antioxidant Evaluation (2023) : Exhibited substantial antioxidant activity compared to standard antioxidants like ascorbic acid.

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. It can also interact with DNA and RNA, affecting gene expression and protein synthesis. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-Chloro-N,N-bis(cyanomethyl)benzo[b]thiophene-2-carboxamide

- Formula : C₁₃H₈ClN₃OS

- Molecular Weight : 289.74 g/mol

- CAS No.: 600122-12-1

- Key Properties : Predicted density (1.448 g/cm³), boiling point (570.9°C), and acidity (pKa ≈ -3.04) .

Applications : Primarily used in industrial and scientific research, though specific applications remain undocumented in the available evidence .

Comparison with Structurally Similar Compounds

N,N-bis(cyanomethyl)amine Derivatives

These compounds share the bis(cyanomethyl)amine core but differ in substituents. Key examples include:

Key Differences :

- Substituent Effects: Electron-donating groups (e.g., methyl in 3c) enhance reaction yields and stability, while electron-withdrawing groups reduce nucleophilicity and favor alternative products like cyanomethylamines .

- Physical State : Aromatic substituents (e.g., benzyl) often yield oils, while para-substituted aryl groups (e.g., 4-methylphenyl) form solids .

Thiophene-2-carboxamide Derivatives

These compounds feature thiophene backbones but vary in substituents and functional groups:

Key Differences :

- Electronic Properties: Fluorinated derivatives (e.g., NTCDI-C8F) enhance charge transport in organic transistors, while cyanomethyl groups may influence solubility or reactivity .

- Synthetic Complexity: Bis(cyanomethyl) derivatives require precise multi-component coupling conditions, unlike simpler alkyl-substituted carboxamides .

Copper-Catalyzed Multi-Component Reactions

- Catalytic System: CuCl/Cu(OTf)₂ enables selective formation of bis(cyanomethyl)amines from aliphatic amines, formaldehyde, and TMSCN .

- Selectivity: Aliphatic amines yield bis(cyanomethyl)amines (e.g., 2e, 3c) in high yields (68–90%) . Aromatic amines with electron-withdrawing groups favor Strecker-type products (e.g., cyanomethylamines) due to reduced nucleophilicity .

Comparison with Alternative Methods

- Alkylation Reactions: Traditional methods (e.g., α-bromoacetophenone alkylation) are less efficient than copper-catalyzed approaches .

Biological Activity

N,N-bis(cyanomethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by data tables and case studies.

1. Synthesis of N,N-bis(cyanomethyl)thiophene-2-carboxamide

The synthesis of N,N-bis(cyanomethyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid derivatives with cyanomethyl groups. The process can be optimized through various reaction conditions to enhance yield and purity.

2.1 Anticancer Activity

Several studies have highlighted the anticancer potential of thiophene derivatives, including N,N-bis(cyanomethyl)thiophene-2-carboxamide. In vitro assays have demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N,N-bis(cyanomethyl)thiophene-2-carboxamide | HepG2 | 54 ± 0.25 |

| N,N-bis(cyanomethyl)thiophene-2-carboxamide | MCF-7 | 50 ± 0.53 |

| Sorafenib | HepG2 | 3.9 |

The compound showed comparable activity to Sorafenib, a standard chemotherapy drug, indicating its potential as a therapeutic agent in cancer treatment .

2.2 Antimicrobial Activity

N,N-bis(cyanomethyl)thiophene-2-carboxamide has also been evaluated for antimicrobial properties. Studies reveal its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.20 | 0.22 |

| Pseudomonas aeruginosa | 0.25 | 0.30 |

These results suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

The biological activity of N,N-bis(cyanomethyl)thiophene-2-carboxamide is believed to stem from its ability to interact with cellular targets involved in cancer progression and bacterial survival.

3.1 Interaction with Tubulin

Research indicates that thiophene derivatives can bind to tubulin, disrupting microtubule dynamics which is crucial for cell division in cancer cells. This binding mimics the action of known antitumor agents like colchicine .

3.2 Antioxidant Properties

In addition to its cytotoxic effects, N,N-bis(cyanomethyl)thiophene-2-carboxamide exhibits antioxidant activity, which may play a role in mitigating oxidative stress within cells, thereby contributing to its anticancer effects .

4. Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of thiophene derivatives:

- Study A : Evaluated the cytotoxic effects on HepG2 and MCF-7 cell lines, demonstrating IC50 values similar to established chemotherapeutics.

- Study B : Investigated the antimicrobial efficacy against multiple pathogens, establishing low MIC values indicative of potent antibacterial activity.

These findings collectively support the potential therapeutic applications of N,N-bis(cyanomethyl)thiophene-2-carboxamide in both oncology and infectious disease contexts.

5. Conclusion

N,N-bis(cyanomethyl)thiophene-2-carboxamide represents a promising compound with significant biological activity against cancer and bacterial infections. Its mechanisms of action involve interaction with critical cellular targets and antioxidant properties, warranting further investigation for potential clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-bis(cyanomethyl)thiophene-2-carboxamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves a multi-step condensation reaction. For example, thiophene-2-carboxamide derivatives can be synthesized via nucleophilic substitution, where cyanomethyl groups are introduced using alkylating agents like chloroacetonitrile under basic conditions (e.g., K₂CO₃). Key parameters include temperature control (80–120°C), solvent selection (DMF or THF), and stoichiometric ratios of reactants. Post-synthesis, column chromatography is recommended for purification. Characterization via /-NMR and FTIR confirms functional group integrity, while elemental analysis validates purity .

Q. How should researchers characterize the structural and electronic properties of N,N-bis(cyanomethyl)thiophene-2-carboxamide using spectroscopic and computational methods?

- Methodological Answer :

- Spectroscopy : -NMR (δ 3.8–4.2 ppm for cyanomethyl protons) and -NMR (δ 110–120 ppm for nitrile carbons) are critical. FTIR peaks near 2240 cm confirm C≡N stretches. X-ray crystallography (if crystals are obtainable) provides bond-length and angle data .

- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. Software like Gaussian or ORCA can simulate UV-Vis spectra for comparison with experimental data .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for N,N-bis(cyanomethyl)thiophene-2-carboxamide derivatives under varying catalytic conditions?

- Methodological Answer : Discrepancies often arise from differences in catalyst choice (e.g., Lewis acids vs. organocatalysts) or solvent polarity. Systematic studies using Design of Experiments (DoE) can isolate variables. For example:

- Compare Pd-catalyzed vs. base-mediated reactions in polar aprotic solvents.

- Monitor reaction progress via HPLC-MS to identify intermediates or side products.

- Cross-reference kinetic data (e.g., Arrhenius plots) to reconcile divergent activation energies .

Q. How do frontier molecular orbitals of N,N-bis(cyanomethyl)thiophene-2-carboxamide influence its charge transport properties in optoelectronic applications?

- Methodological Answer : The electron-withdrawing cyanomethyl groups lower the LUMO energy, enhancing electron affinity. Computational studies (e.g., DFT) reveal that the thiophene ring’s π-conjugation stabilizes charge transfer. Experimentally, cyclic voltammetry measures redox potentials () to correlate with HOMO/LUMO gaps. High hole mobility, as seen in similar D–π–D systems (e.g., triphenylamine derivatives), suggests utility in organic semiconductors .

Key Considerations for Researchers

- Contradictions : Conflicting solubility data may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases .

- Advanced Applications : Explore coordination chemistry (e.g., metal-organic frameworks) by leveraging the carboxamide’s chelating ability, as demonstrated in Schiff-base macromolecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.